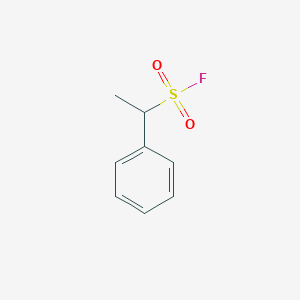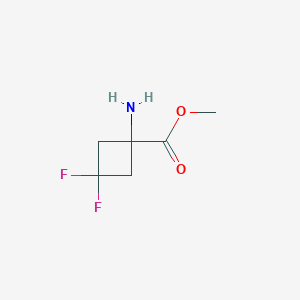
Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate
Descripción general
Descripción
“Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate” is a chemical compound with the IUPAC name “this compound hydrochloride”. It has a molecular weight of 201.6 . This compound is a cyclic molecule containing an amino group and two fluorine atoms.
Molecular Structure Analysis
The InChI code for “this compound” is1S/C6H9F2NO2.ClH/c1-11-4(10)5(9)2-6(7,8)3-5;/h2-3,9H2,1H3;1H . This code provides a textual representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 201.6 and a molecular formula of C6H10ClF2NO2 .Aplicaciones Científicas De Investigación
Synthesis and Chemistry
- Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate, a fluorinated analogue of 1-aminocyclobutane-1-carboxylate (ACBC), demonstrates unique chemical properties due to its fluorine content. This compound has been synthesized from acetone, with a key transformation step involving the conversion of a ketone group into a CF2-group (Mykhailiuk, Radchenko, & Komarov, 2010).
Conformational Studies
- Quantum mechanical calculations have been used to determine the conformational preferences of the N-acetyl-N'-methylamide derivative of this amino acid. Its backbone flexibility is restricted by the cyclic nature of the side chain, with the stability of different energy conformations being nearly independent of the environment. This has implications for its use in molecular dynamics simulations (Casanovas, Zanuy, Nussinov, & Alemán, 2006).
Neuropharmacological Characterization
- Studies have investigated related compounds, such as 1-aminocyclobutane-1-carboxylate, for their effects on the N-Methyl-D-Aspartate-associated Glycine Receptor. This provides a foundation for understanding the potential neuropharmacological implications of this compound (Rao et al., 1990).
Potential in PET Imaging
- Research has been conducted on fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a similar compound, as a PET tracer for tumor delineation. This suggests the potential use of this compound in similar imaging applications, given its structural similarities (Shoup & Goodman, 1999).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These codes indicate that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2/c1-11-4(10)5(9)2-6(7,8)3-5/h2-3,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENFAHFMIONFQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





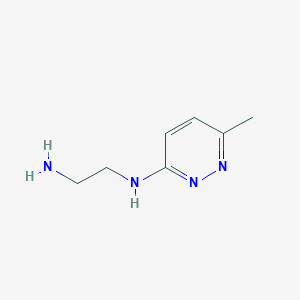


![1,4-Diazabicyclo[3.3.1]nonan-2-one](/img/structure/B3113135.png)
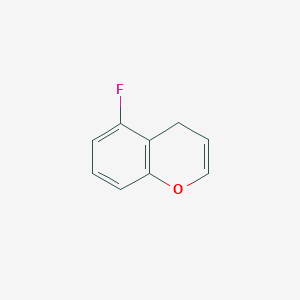
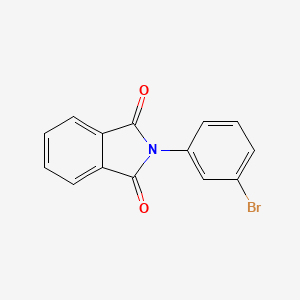
![2-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B3113158.png)
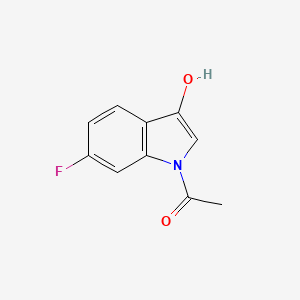
![Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate](/img/structure/B3113180.png)
